molecular formula C19H15NO4S2 B2587866 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate CAS No. 329078-99-1

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate

Cat. No. B2587866
CAS RN: 329078-99-1
M. Wt: 385.45
InChI Key: PNSUURPFYCHDAV-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate” is a chemical compound with the CAS Number: 329078-99-1 . It has a molecular weight of 385.46 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H15NO4S2/c1-13-4-7-16 (8-5-13)26-17-9-6-15 (20 (22)23)11-14 (17)12-24-19 (21)18-3-2-10-25-18/h2-11H,12H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Electrophilic Sulfenylation in Synthesis

A study by Shibata et al. (1996) developed an electrophilic sulfenylating agent for synthesizing thiols with an acid-labile protecting group. This method was utilized for the stereocontrolled synthesis of a protected form of (2R,3R)-3-mercaptoaspartic acid, demonstrating the compound's utility in complex peptide synthesis (Shibata, Baldwin, Jacobs, & Wood, 1996).

Reaction Dynamics in Carbapenem-Derived Esters

Valiullina et al. (2020) explored the reaction dynamics of 4-nitrobenzyl (4R,5S,6S)-3-[(2-furylmethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. Their work sheds light on the complex interplay of molecular transformations in pharmaceutical chemistry (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Development of Transparent Polyimides

A 2015 study by Tapaswi et al. focused on synthesizing transparent polyimides (PIs) using thiophenyl-substituted benzidines, which are derivatives of compounds like 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate. These PIs exhibit high refractive indices and are useful in the development of advanced materials (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Intermolecular Interactions in Crystal Engineering

Jacob et al. (2011) investigated intermolecular interactions in a series of 9H-thioxanthen-9-one derivatives and related precursors, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid. Their work is significant for understanding the role of substituent groups in crystal engineering and supramolecular chemistry (Jacob, Piedade, Robalo, & Duarte, 2011).

Synthesis of Long Alkyl Chain Substituted Compounds

Rahman et al. (2005) conducted a study on synthesizing novel compounds with long alkyl chains, utilizing 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate. Their research contributes to the field of organic synthesis and pharmaceutical chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSUURPFYCHDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate

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